molecular formula C14H12O5 B11772881 Dimethyl 2-phenylfuran-3,4-dicarboxylate CAS No. 37674-31-0

Dimethyl 2-phenylfuran-3,4-dicarboxylate

Cat. No.: B11772881
CAS No.: 37674-31-0
M. Wt: 260.24 g/mol
InChI Key: ACVHAAUNMXZWEW-UHFFFAOYSA-N
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Description

Dimethyl 2-phenylfuran-3,4-dicarboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its two ester groups and a phenyl group attached to the furan ring, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-phenylfuran-3,4-dicarboxylate can be synthesized through the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This process involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction typically occurs under mild conditions and provides moderate to good yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-phenylfuran-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-phenylfuran-3,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-phenylfuran-3,4-dicarboxylate involves its interaction with various molecular targets. The ester groups and phenyl ring allow it to participate in a range of chemical reactions, influencing biological pathways and industrial processes. The compound’s reactivity is primarily due to the electron-rich furan ring and the electron-withdrawing ester groups, which facilitate nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate
  • Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate
  • Dimethyl 2-(4-fluorophenyl)furan-3,4-dicarboxylate
  • Dimethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate
  • Dimethyl 2-(4-bromophenyl)furan-3,4-dicarboxylate

Uniqueness

Dimethyl 2-phenylfuran-3,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group enhances its stability and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

37674-31-0

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

dimethyl 2-phenylfuran-3,4-dicarboxylate

InChI

InChI=1S/C14H12O5/c1-17-13(15)10-8-19-12(11(10)14(16)18-2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

ACVHAAUNMXZWEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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